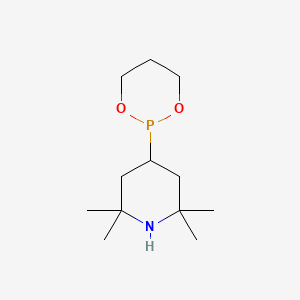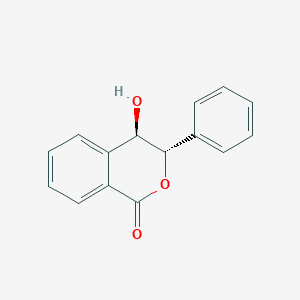![molecular formula C20H36O6Si B14498365 {3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane CAS No. 63074-05-5](/img/structure/B14498365.png)
{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane is an organosilicon compound that features both phenoxy and silane functional groupsIts unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane typically involves the reaction of 3-chloropropyltriethoxysilane with 2-(diethoxymethyl)phenol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion displaces the chloride ion from the silane compound. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and the mixture is heated to reflux to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is typically purified using distillation or chromatography to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane undergoes various types of chemical reactions, including:
Hydrolysis: The silane group can be hydrolyzed in the presence of water to form silanols, which can further condense to form siloxane bonds.
Condensation: The compound can participate in condensation reactions with other silanes or silanols to form cross-linked polymeric structures.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or alcoholic solutions under acidic or basic conditions.
Condensation: Often performed in the presence of catalysts such as acids or bases to accelerate the reaction.
Substitution: Requires electrophilic reagents like nitric acid for nitration or halogens for halogenation
Major Products
Hydrolysis: Produces silanols and eventually siloxane polymers.
Condensation: Forms cross-linked siloxane networks.
Substitution: Yields substituted phenoxy derivatives
Wissenschaftliche Forschungsanwendungen
{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane has a wide range of applications in scientific research:
Materials Science: Used as a precursor for the synthesis of siloxane-based materials, which are employed in coatings, adhesives, and sealants.
Chemistry: Serves as a reagent for the functionalization of surfaces and the modification of polymers.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty chemicals and as a coupling agent to improve the adhesion of organic materials to inorganic surfaces
Wirkmechanismus
The mechanism of action of {3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane primarily involves the formation of siloxane bonds through hydrolysis and condensation reactions. The silane group hydrolyzes to form silanols, which can then condense to form stable siloxane linkages. These reactions are crucial for the compound’s ability to modify surfaces and create cross-linked polymeric structures. The phenoxy group can also participate in various electrophilic aromatic substitution reactions, allowing for further functionalization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethoxysilane: An organosilicon compound with similar hydrolyzable siloxane bonds but lacks the phenoxy group.
(3-Aminopropyl)triethoxysilane: Contains an amine group instead of a phenoxy group, making it useful for different types of surface modifications and applications
Uniqueness
{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane is unique due to the presence of both phenoxy and silane functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. The phenoxy group provides additional reactivity and the potential for further functionalization, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
63074-05-5 |
|---|---|
Molekularformel |
C20H36O6Si |
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
3-[2-(diethoxymethyl)phenoxy]propyl-triethoxysilane |
InChI |
InChI=1S/C20H36O6Si/c1-6-21-20(22-7-2)18-14-11-12-15-19(18)23-16-13-17-27(24-8-3,25-9-4)26-10-5/h11-12,14-15,20H,6-10,13,16-17H2,1-5H3 |
InChI-Schlüssel |
CZURUFHIGADCQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C1=CC=CC=C1OCCC[Si](OCC)(OCC)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Propan-2-yl)amino]propanedial](/img/structure/B14498285.png)

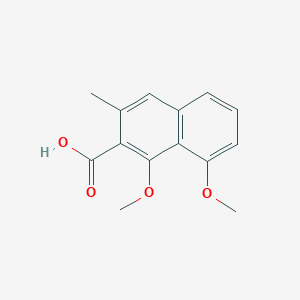
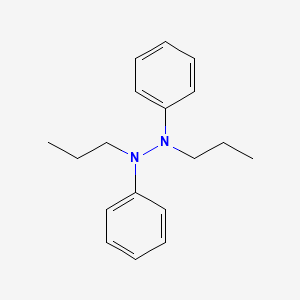
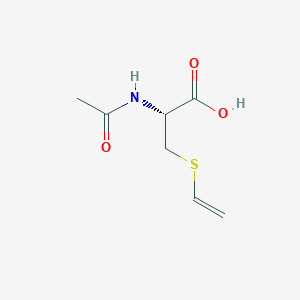
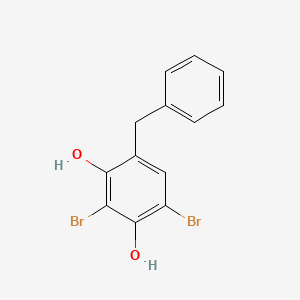
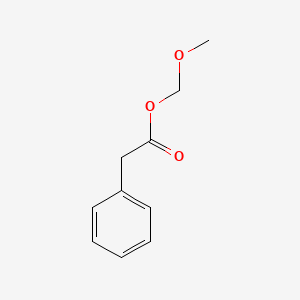
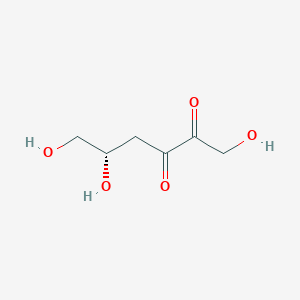
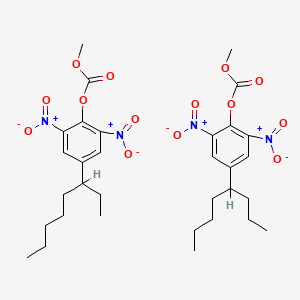
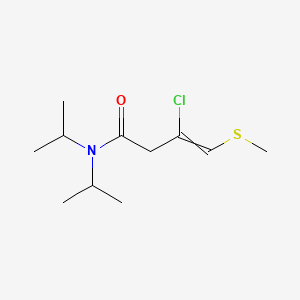
![N-[(4-Chlorophenyl)methoxy]benzamide](/img/structure/B14498340.png)
